molecular formula C18H19NO4S3 B6429993 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 2097925-51-2

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B6429993
CAS No.: 2097925-51-2
M. Wt: 409.5 g/mol
InChI Key: LGQADYBIYRHDPP-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene is characterized by two thiophene rings connected at the 2-position . The compound is typically prepared by cross-coupling starting from 2-halo thiophenes .


Chemical Reactions Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molecular weight of 166.26 g/mol . It is a colorless solid, although commercial samples are often greenish . It has a melting point of 31.1 °C and a boiling point of 260 °C .

Safety and Hazards

According to the safety data sheet, 2,2’-Bithiophene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with appropriate personal protective equipment and to use it only in a well-ventilated area .

Future Directions

There is ongoing research into the use of 2,2’-bithiophene and its derivatives in various applications. For example, it has been examined as a potential hole transport material for perovskite solar cells .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S3/c1-12-10-13(23-2)5-8-18(12)26(21,22)19-11-14(20)15-6-7-17(25-15)16-4-3-9-24-16/h3-10,14,19-20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQADYBIYRHDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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